alpha-d-Mannosamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

58381-21-8 |

|---|---|

Molecular Formula |

C6H13NO5 |

Molecular Weight |

179.17 g/mol |

IUPAC Name |

(2S,3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol |

InChI |

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3+,4-,5-,6+/m1/s1 |

InChI Key |

MSWZFWKMSRAUBD-RXRWUWDJSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)N)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of alpha-d-Mannosamine

This technical guide provides a comprehensive overview of the chemical properties and structure of alpha-d-Mannosamine, a significant monosaccharide derivative. Designed for researchers, scientists, and drug development professionals, this document consolidates key data, outlines experimental methodologies, and visualizes its structural characteristics. Due to the limited availability of detailed experimental data for this compound, this guide also includes pertinent information on its more extensively studied derivative, N-acetyl-alpha-d-mannosamine, for comparative purposes.

Core Chemical Properties

This compound is an amino sugar derivative of mannose. For improved stability and solubility in experimental settings, it is frequently utilized in its hydrochloride salt form.

Quantitative Data Summary

The following table summarizes the key chemical properties of this compound and its hydrochloride salt.

| Property | Value (this compound) | Value (this compound Hydrochloride) | Reference |

| Molecular Formula | C₆H₁₃NO₅ | C₆H₁₄ClNO₅ | [1][2] |

| Molecular Weight | 179.17 g/mol | 215.63 g/mol | [1][3] |

| CAS Number | 58381-21-8 | 5505-63-5 | [1][3] |

| Appearance | White crystalline powder | White Crystalline Solid | [1][3] |

| Melting Point | Not available | 165-170 °C (decomposes) | [3][4] |

| Boiling Point | Not available | Not available | |

| Solubility | Soluble in water | Soluble in water and methanol | [1][4] |

| pKa | Not available | Not available |

Structural Information

This compound is a C-2 epimer of alpha-d-glucosamine, meaning the stereochemistry differs only at the second carbon atom. The "alpha" designation indicates that the hydroxyl group on the anomeric carbon (C-1) is in the axial position, below the plane of the ring in its typical chair conformation. The "d" configuration signifies its relationship to d-glyceraldehyde. Crystallographic studies of d-mannosamine hydrochloride have confirmed that the pyranose ring adopts a ⁴C₁ chair conformation.[5]

Chemical Structure Visualization

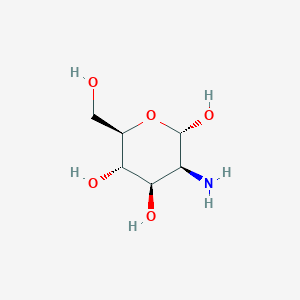

The following diagram illustrates the chemical structure of this compound in its chair conformation.

Caption: Chair conformation of this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and purification of this compound are not extensively reported in readily available literature. However, general synthetic strategies have been described.

General Synthesis of d-Mannosamine

One reported method involves the stereospecific addition of ammonia to the ethylenic bond of D-arabo-tetraacetoxy-1-nitrohexene-1 to form 1-nitro-1-deoxy-N-acetyl-D-mannosaminol.[6] Subsequent application of the Nef reaction yields 2-amino-2-deoxy-D-mannose, which can be isolated as its crystalline pentaacetate and then de-acetylated with hydrochloric acid to give the hydrochloride salt.[6]

More contemporary methods often utilize mannosamine derivatives with protecting groups, such as an azido group at the C-2 position, as versatile starting materials for the synthesis of mannosamine glycosides.[7]

Biological Role and Signaling Pathways

Direct involvement of this compound in specific signaling pathways is not well-documented. Its biological significance is primarily understood in the context of it being a precursor to more complex biomolecules and as an inhibitor of certain enzymes.

-

Precursor for N-glycans: this compound is a fundamental component in the biosynthesis of N-glycans, which are complex carbohydrate structures attached to proteins.[1] This process, known as N-glycosylation, is critical for the correct folding, stability, and function of a multitude of proteins.[1]

-

Enzyme Inhibition: D-mannosamine has been identified as an inhibitor of a novel alpha-D-mannosidase found on the plasma membranes of rat sperm.[8] This enzyme is believed to play a role in sperm-egg interactions.[8]

N-acetyl-alpha-d-mannosamine: A Key Derivative

Due to the limited detailed data on this compound, this section provides information on its biologically crucial and extensively studied derivative, N-acetyl-alpha-d-mannosamine (ManNAc).

Chemical Properties of N-acetyl-alpha-d-mannosamine

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅NO₆ | [9] |

| Molecular Weight | 221.21 g/mol | [9] |

| CAS Number | 14131-64-7 | [9] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Role in Sialic Acid Biosynthesis

N-acetyl-d-mannosamine is a key precursor in the biosynthesis of sialic acids, such as N-acetylneuraminic acid (Neu5Ac).[10] Sialic acids are terminal monosaccharides on many glycoproteins and glycolipids, playing vital roles in cellular recognition, adhesion, and signaling.[1]

The diagram below illustrates the initial steps of the sialic acid biosynthetic pathway involving N-acetyl-d-mannosamine.

Caption: Sialic acid biosynthesis pathway initiation.

When administered, N-acetyl-d-mannosamine is taken up by cells and phosphorylated by the enzyme N-acetylmannosamine kinase to form N-acetyl-d-mannosamine-6-phosphate, which then enters the downstream pathway for sialic acid synthesis.[10] This pathway is of significant interest in the development of therapeutics for certain congenital disorders of glycosylation.[10]

References

- 1. This compound | 58381-21-8 | Benchchem [benchchem.com]

- 2. D-Mannosamine | C6H13NO5 | CID 440049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synthose.com [synthose.com]

- 4. D-mannosamine hydrochloride [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Novel alpha-D-mannosidase of rat sperm plasma membranes: characterization and potential role in sperm-egg interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alpha-D-N-Acetylmannosamine | C8H15NO6 | CID 644170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. What is N-acetyl-D-mannosamine used for? [synapse.patsnap.com]

The Central Role of α-D-Mannosamine in Cellular Sialylation: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-D-mannosamine (ManNAc), an alpha-d-Mannosamine derivative, is a critical precursor in the biosynthesis of sialic acids, terminal monosaccharides on glycoproteins and glycolipids that play a pivotal role in a myriad of cellular processes. This technical guide delineates the integral biological function of ManNAc, focusing on its metabolic pathway, its significance in cellular signaling and adhesion, and its therapeutic implications, particularly in the context of congenital disorders of glycosylation such as GNE myopathy. We present a compilation of quantitative data, detailed experimental protocols for the study of ManNAc and its downstream effects, and visual representations of key pathways and workflows to provide a comprehensive resource for the scientific community.

Introduction

α-D-Mannosamine and its biologically prevalent acetylated form, N-acetyl-D-mannosamine (ManNAc), are hexosamine monosaccharides that serve as foundational elements in cellular glycobiology.[1][2] ManNAc is the committed precursor to N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid in humans.[1][3] Sialic acids are terminally located on the glycan chains of many cell surface and secreted proteins, where they are instrumental in mediating cellular communication, immune responses, and cell-matrix interactions.[3] Dysregulation of the sialic acid biosynthesis pathway, often stemming from genetic mutations affecting enzymes that metabolize ManNAc, can lead to severe inherited disorders, highlighting the indispensable role of this amino sugar.[4] This guide provides an in-depth examination of the cellular biology of ManNAc, offering valuable data and methodologies for researchers and drug developers.

The Sialic Acid Biosynthesis Pathway

The conversion of ManNAc to sialic acid is a multi-step enzymatic process primarily occurring in the cytoplasm and nucleus of vertebrate cells.[1][5] The pathway begins with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to ManNAc, a rate-limiting step catalyzed by the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE).[1][6] ManNAc is subsequently phosphorylated to ManNAc-6-phosphate by the kinase domain of the same GNE enzyme.[7] Following this, ManNAc-6-phosphate is condensed with phosphoenolpyruvate (PEP) to form Neu5Ac-9-phosphate, which is then dephosphorylated to yield Neu5Ac.[5][8] Finally, Neu5Ac is activated to CMP-Neu5Ac in the nucleus, making it available for transfer to nascent glycan chains in the Golgi apparatus.[1][5]

Quantitative Data

The following tables summarize key quantitative parameters related to ManNAc metabolism and its therapeutic use.

Table 1: Kinetic Parameters of N-Acetyl-D-mannosamine Kinase

| Substrate | Enzyme Source | Apparent Km (mM) | kcat (s-1) | Reference |

| N-acetyl-D-mannosamine | Fusobacterium nucleatum | 0.30 | 262.6 | [9] |

| N-acetyl-D-mannosamine | Rat Liver | 0.95 | - | [10][11] |

| N-acetyl-D-mannosamine | Rat Kidney | 1.0 | - | [10][11] |

| ATP | Fusobacterium nucleatum | 0.73 | 262.6 | [9] |

Table 2: Pharmacokinetics of Oral N-Acetyl-D-mannosamine in GNE Myopathy Patients

| Parameter | Value | Reference |

| Single Ascending Doses | 3 g, 6 g, 10 g | [12] |

| Half-life (t1/2) | ~2.4 hours | [12] |

| Tmax (ManNAc) | 2 - 2.5 hours | [13] |

| Tmax (Neu5Ac) | 8 - 11 hours | [12] |

| Long-term Dosing Regimen | 6 g twice daily | [14][15] |

| Increase in Plasma Neu5Ac | +2,159 nmol/L (at day 90) | [16] |

Biological Roles and Disease Relevance

Glycosylation and Cellular Function

Sialic acids, derived from ManNAc, are crucial for the function of numerous glycoproteins and glycolipids.[3] They contribute to the negative charge of the cell surface, influencing cell-cell adhesion and repulsion.[7] The presence of sialic acid on glycoproteins can also modulate receptor activation and signaling cascades.

GNE Myopathy

GNE myopathy is a rare, autosomal recessive disorder caused by mutations in the GNE gene.[12] These mutations impair the epimerase or kinase activity of the GNE enzyme, leading to a deficiency in sialic acid production.[7] This results in hyposialylation of glycoproteins, which is believed to be a key factor in the progressive muscle weakness and atrophy characteristic of the disease.[15] Oral supplementation with ManNAc has been investigated as a therapeutic strategy to bypass the enzymatic defect and restore sialic acid levels.[12][14][17] Clinical trials have shown that ManNAc administration is safe and leads to a sustained increase in plasma sialic acid.[12][16]

Experimental Protocols

Quantification of Intracellular Sialic Acid by HPLC

This protocol describes a method for the quantification of total sialic acid in cultured cells.

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

2 M Acetic Acid

-

1,2-diamino-4,5-methylenedioxybenzene (DMB) derivatization solution

-

HPLC system with a fluorescence detector

-

N-acetylneuraminic acid (Neu5Ac) standard

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency. Treat with various concentrations of ManNAc for a specified period (e.g., 24-72 hours).

-

Cell Harvest and Lysis: Wash cells with ice-cold PBS and harvest. Lyse the cells using a suitable lysis buffer.

-

Acid Hydrolysis: Add 2 M acetic acid to the cell lysate and incubate at 80°C for 2 hours to release sialic acids from glycoconjugates.[18]

-

Derivatization: Neutralize the sample and add the DMB derivatization solution. Incubate in the dark at 50-60°C for 2-3 hours. The DMB reacts with the α-keto acid group of sialic acids to form a fluorescent derivative.

-

HPLC Analysis: Analyze the derivatized sample using a reverse-phase HPLC column. Use a fluorescence detector with excitation and emission wavelengths appropriate for the DMB derivative.

-

Quantification: Prepare a standard curve using known concentrations of Neu5Ac. Quantify the amount of sialic acid in the samples by comparing their peak areas to the standard curve.[18]

Assessment of Cell Surface Sialylation by Lectin Staining

This protocol outlines a method to visualize and quantify changes in cell surface sialylation using fluorescently labeled lectins and flow cytometry.

Materials:

-

Cultured cells (adherent or suspension)

-

PBS

-

Fluorescently labeled lectin specific for sialic acid (e.g., FITC-conjugated Sambucus nigra agglutinin (SNA) for α-2,6 linked sialic acid or FITC-conjugated Maackia amurensis lectin I (MAL-I) for α-2,3 linked sialic acid)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest cells and wash twice with cold PBS.

-

Lectin Staining: Resuspend cells in a buffer containing the fluorescently labeled lectin (e.g., 5 µg/mL).[19] Incubate on ice for 30-60 minutes in the dark.

-

Washing: Wash the cells twice with cold PBS to remove unbound lectin.

-

Flow Cytometry Analysis: Resuspend the cells in PBS and analyze using a flow cytometer. Measure the fluorescence intensity of the cell population. An increase in fluorescence intensity corresponds to an increase in cell surface sialylation.

Conclusion

N-acetyl-D-mannosamine is a cornerstone of cellular glycosylation, serving as the essential precursor for sialic acid biosynthesis. Its metabolic pathway is tightly regulated, and disruptions can lead to significant pathologies, as exemplified by GNE myopathy. The therapeutic potential of ManNAc supplementation in such disorders underscores the importance of understanding its biological role. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the intricate functions of ManNAc and its implications for human health. Continued research in this area holds promise for the development of novel therapies for a range of diseases associated with aberrant glycosylation.

References

- 1. Methods for Detecting Changes in Protein Glycosylation Levels | MtoZ Biolabs [mtoz-biolabs.com]

- 2. Identification and Characterization of Protein Glycosylation - Creative Biolabs [creative-biolabs.com]

- 3. Targeted methods for quantitative analysis of protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), a master regulator of sialic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]

- 7. medlineplus.gov [medlineplus.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic characterization of N-acetyl-D-glucosamine kinase from rat liver and kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Population Pharmacokinetic Model of N-acetylmannosamine (ManNAc) and N-acetylneuraminic acid (Neu5Ac) in Subjects with GNE Myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. neurology.org [neurology.org]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ManNAc in GNE myopathy: new positive results - Institut de Myologie [institut-myologie.org]

- 18. Measurement of sialic acid content on recombinant membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Alpha-d-Mannosamine as a Precursor to Sialic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sialic acids are a diverse family of nine-carbon carboxylated monosaccharides that play a pivotal role in a myriad of biological processes, including cell-cell recognition, immune responses, and signal transduction. The biosynthesis of these crucial molecules is a highly regulated process, with alpha-d-Mannosamine and its derivatives serving as key precursors. This technical guide provides an in-depth exploration of the biochemical pathway converting this compound to N-acetylneuraminic acid (Neu5Ac), the most prevalent sialic acid in humans. We present a comprehensive overview of the enzymatic steps, quantitative kinetic data for the involved enzymes, detailed experimental protocols for in vitro synthesis, and a visualization of the associated signaling pathways. This document is designed to be a valuable resource for researchers and professionals in glycobiology, drug development, and related scientific fields.

The Biochemical Pathway of Sialic Acid Synthesis from Mannosamine

The conversion of this compound into N-acetylneuraminic acid (Neu5Ac) is a fundamental metabolic pathway occurring in the cytosol of vertebrate cells.[1][2] This process involves a series of enzymatic reactions that transform the initial precursor into the final sialic acid product.

The key steps in this pathway are:

-

N-acetylation and Phosphorylation of Mannosamine: The pathway typically begins with N-acetyl-d-mannosamine (ManNAc), which can be derived from UDP-N-acetylglucosamine (UDP-GlcNAc) through the action of the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE).[3] The epimerase domain of GNE converts UDP-GlcNAc to ManNAc.[3] Subsequently, the kinase domain of GNE phosphorylates ManNAc at the 6th carbon position to produce N-acetylmannosamine-6-phosphate (ManNAc-6-P).[1][2]

-

Condensation with Phosphoenolpyruvate (PEP): N-acetylneuraminate-9-phosphate synthase (NANS) then catalyzes the condensation of ManNAc-6-P with phosphoenolpyruvate (PEP). This reaction forms N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P).[1][2]

-

Dephosphorylation to Yield Sialic Acid: The final step in the cytosolic synthesis is the dephosphorylation of Neu5Ac-9-P by N-acetylneuraminate-9-phosphate phosphatase (NANP), which yields N-acetylneuraminic acid (Neu5Ac).[1][2]

Caption: The core enzymatic steps in the biosynthesis of Neu5Ac from ManNAc.

Quantitative Data on Key Biosynthetic Enzymes

The efficiency of each enzymatic step is critical for the overall production of sialic acid. The following table summarizes the available kinetic parameters for the key enzymes in the Neu5Ac biosynthesis pathway.

| Enzyme | Substrate | Km | Vmax | Organism/Source |

| UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) | ||||

| Kinase Domain (as N-acetylmannosamine kinase, NanK) | ManNAc | 0.2 - 0.7 mM | 15 - 120 µmol/min/mg | Various Bacteria |

| N-acetylneuraminate-9-phosphate synthase (NANS) | ManNAc-6-P | 35 µM | Not Reported | Rat Liver |

| PEP | 100 µM | Not Reported | Rat Liver | |

| N-acetylneuraminate-9-phosphate phosphatase (NANP) | Neu5Ac-9-P | 0.047 - 0.09 mM | 112 - 143 µmol/min/mg | Human (recombinant) |

Experimental Protocol: One-Pot Enzymatic Synthesis of N-acetylneuraminic acid

This section provides a detailed methodology for the in vitro synthesis of N-acetylneuraminic acid (Neu5Ac) from N-acetyl-d-mannosamine (ManNAc) using a one-pot, multi-enzyme system. This approach combines the flexibility of chemical synthesis with the high selectivity of enzymatic reactions.[4][5]

Materials and Reagents

-

N-acetyl-d-mannosamine (ManNAc)

-

Phosphoenolpyruvate (PEP)

-

Adenosine triphosphate (ATP)

-

Recombinant N-acetylmannosamine kinase (or the kinase domain of GNE)

-

Recombinant N-acetylneuraminate-9-phosphate synthase (NANS)

-

Recombinant N-acetylneuraminate-9-phosphate phosphatase (NANP)

-

Reaction Buffer: 100 mM Tris-HCl, pH 7.5

-

Magnesium Chloride (MgCl₂)

-

Dithiothreitol (DTT)

-

Trichloroacetic acid (TCA) for quenching

-

High-Performance Liquid Chromatography (HPLC) system with an anion-exchange column for analysis

Experimental Workflow

Caption: A streamlined workflow for the one-pot enzymatic synthesis of Neu5Ac.

Detailed Procedure

-

Reaction Mixture Preparation: In a sterile microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

-

50 mM N-acetyl-d-mannosamine (ManNAc)

-

100 mM Phosphoenolpyruvate (PEP)

-

50 mM Adenosine triphosphate (ATP)

-

10 mM Magnesium Chloride (MgCl₂)

-

2 mM Dithiothreitol (DTT)

-

Bring the final volume to 1 mL with 100 mM Tris-HCl buffer (pH 7.5).

-

-

Enzyme Addition: Add the purified recombinant enzymes to the reaction mixture. The optimal concentration of each enzyme should be determined empirically, but a starting point of 10-50 µg of each enzyme per mL of reaction volume is recommended.

-

Incubation: Incubate the reaction mixture at 37°C for 4 to 18 hours. The reaction progress can be monitored over time by taking aliquots for analysis.

-

Reaction Termination: To stop the reaction, add an equal volume of ice-cold 10% (w/v) Trichloroacetic acid (TCA). Incubate on ice for 10 minutes to allow for protein precipitation.

-

Sample Preparation for Analysis: Centrifuge the quenched reaction at 14,000 x g for 10 minutes at 4°C. Carefully collect the supernatant, which contains the synthesized Neu5Ac.

-

Product Analysis: Analyze the supernatant for the presence and quantity of Neu5Ac using an HPLC system equipped with an anion-exchange column and a suitable detector (e.g., pulsed amperometric detector or UV detector after derivatization). Compare the retention time and peak area to a known standard of Neu5Ac.

Role in Cellular Signaling

Sialic acids, as terminal components of cell surface glycans, are critically involved in modulating a variety of signaling pathways. The presence or absence of sialic acid on glycoproteins and glycolipids can significantly impact cell behavior.

Regulation of Receptor Tyrosine Kinase (RTK) and Siglec Signaling

Sialylation plays a crucial role in the function of Receptor Tyrosine Kinases (RTKs) and Sialic acid-binding immunoglobulin-like lectins (Siglecs).

-

Receptor Tyrosine Kinases (RTKs): The sialylation status of RTKs can influence their activation. For example, the removal of α2,3-linked sialic acid from the TrkA receptor is necessary for its activation by neurotrophin growth factors.[6] Conversely, increased sialylation of other RTKs, such as the MET receptor in gastric cancer, has been linked to reduced sensitivity to tyrosine kinase inhibitors.

-

Siglecs: These are a family of I-type lectins that recognize sialic acid and are primarily expressed on immune cells. The interaction between sialic acids on cell surfaces and Siglecs can initiate intracellular signaling cascades that often have an inhibitory effect on immune cell activation, thereby playing a role in immune homeostasis.

Caption: Sialic acid-mediated regulation of cell surface receptor signaling.

Conclusion

This compound is a cornerstone in the biosynthesis of sialic acids, molecules with profound implications for cellular function and disease. A thorough understanding of the enzymatic pathway from mannosamine to sialic acid, including the kinetics of the involved enzymes, is essential for advancements in glycobiology and the development of novel therapeutics. The provided experimental protocol for the in vitro synthesis of Neu5Ac offers a practical guide for researchers to produce this key molecule for their studies. Furthermore, the elucidation of how sialylation modulates critical signaling pathways, such as those involving RTKs and Siglecs, opens new avenues for therapeutic intervention in a range of diseases, from cancer to autoimmune disorders. This guide serves as a comprehensive resource to facilitate further research and innovation in this exciting and impactful field.

References

- 1. imrpress.com [imrpress.com]

- 2. storage.imrpress.com [storage.imrpress.com]

- 3. medlineplus.gov [medlineplus.gov]

- 4. One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sialic acids as regulators of molecular and cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Natural Occurrence of alpha-d-Mannosamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-d-Mannosamine (2-amino-2-deoxy-α-D-mannopyranose), an amino sugar derivative of mannose, is a naturally occurring monosaccharide that plays a crucial role in various biological processes. As a fundamental building block of complex glycoconjugates, its significance extends from microbial cell structures to mammalian cell signaling. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biological relevance of this compound, with a focus on quantitative data, experimental protocols, and its involvement in key metabolic pathways.

Discovery

The precise historical account of the initial isolation and characterization of D-mannosamine is not extensively documented in readily available literature. However, its chemical synthesis and characterization were established in the mid-20th century. For instance, methods for the preparation of D-mannosamine hydrochloride from tri-O-acetyl-D-glucal were described in the 1950s, indicating that its structure and properties were known to chemists during this period of active research into amino sugar chemistry.[1] The synthesis of both D- and L-mannosamine was also reported in 1959.[2] The enzymatic synthesis of its N-acetylated form, N-acetyl-D-mannosamine, was documented in 1958.[3]

Natural Occurrence of this compound

This compound is found in a variety of organisms, from bacteria and fungi to mammals, where it is often a constituent of more complex macromolecules.

Bacterial Sources

In bacteria, mannosamine is a known component of the cell wall, particularly in the lipopolysaccharides (LPS) of Gram-negative bacteria and the cell walls of some Gram-positive bacteria.

-

Lipopolysaccharides (LPS): D-mannosamine has been identified in the LPS of several bacterial strains, including Salmonella, Arizona, and Proteus vulgaris.[4] The LPS structure in Gram-negative bacteria is crucial for the integrity of the outer membrane and is involved in the interaction with the host's immune system.[5] The core oligosaccharide of LPS in some bacteria contains mannose derivatives.[3]

-

Cell Walls of Bacillus species: Studies on various Bacillus species have shown a wide distribution of mannosamine in their cell walls. In some strains, it is a major component, while in others, it is present in smaller amounts, where it is suggested to be part of the linkage unit between peptidoglycan and other cell wall polymers like teichoic acids.[6]

Fungal Sources

In fungi, mannosamine is a constituent of the cell wall, primarily as part of mannoproteins, which are glycoproteins rich in mannose.

-

Extracellular Polymeric Substances (EPS): Mannosamine, along with galactosamine, has been identified as an integral part of the EPS of both bacteria and fungi. In one study, the amount of mannosamine in the EPS fraction represented, on average, 100% of the total mannosamine quantified in the studied microbial cultures, indicating it is primarily located extracellularly in these organisms.[4]

-

Saccharomyces cerevisiae (Baker's Yeast): The cell wall of S. cerevisiae is composed of approximately 85% polysaccharides, with mannose accounting for 10-20% of the total polysaccharide content in the form of mannans and mannoproteins.[6] While glucosamine (as chitin) is a minor component (1-2%), the presence of mannosamine is linked to the extensive mannosylation of cell wall proteins.[6][7]

Quantitative Data on Mannosamine Occurrence

The following table summarizes available quantitative data on the occurrence of mannosamine in various natural sources.

| Organism/Source | Macromolecule | Mannosamine Content | Reference(s) |

| Bacillus cereus | Cell Wall | 370 - 470 nmol/mg | [6] |

| Bacillus circulans | Cell Wall | 370 - 470 nmol/mg | [6] |

| Bacillus polymyxa | Cell Wall | 370 - 470 nmol/mg | [6] |

| Bacillus sphaericus | Cell Wall | 370 - 470 nmol/mg | [6] |

| Bacillus subtilis | Cell Wall | 10 - 35 nmol/mg | [6] |

| Bacillus megaterium | Cell Wall | 10 - 35 nmol/mg | [6] |

| Fungal Melanins | Melanin | Traces to small amounts (<10%) | [8] |

Experimental Protocols

The analysis and quantification of this compound from biological samples typically involve acid hydrolysis to release the monosaccharides, followed by chromatographic separation and detection.

Protocol 1: Acid Hydrolysis and HPLC Analysis of Amino Sugars from Microbial Cell Walls

This protocol is a composite based on methods described for the analysis of amino sugars in microbial and plant materials.[9][10][11]

-

Sample Preparation:

-

Wash microbial cells with a suitable buffer (e.g., phosphate-buffered saline) to remove media components.

-

Lyophilize the cell pellet to obtain a dry weight.

-

Weigh a precise amount of the dried cell wall material (e.g., 10-20 mg) into a hydrolysis tube.

-

-

Acid Hydrolysis:

-

Add 1 mL of 6 M hydrochloric acid (HCl) to the sample.

-

Seal the tube under nitrogen to prevent oxidation.

-

Hydrolyze at 105°C for 6-8 hours.

-

After hydrolysis, cool the sample and centrifuge to pellet any insoluble material.

-

Transfer the supernatant to a new tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.

-

Re-dissolve the dried hydrolysate in a known volume of deionized water.

-

-

HPLC Analysis (HPAEC-PAD):

-

System: A high-performance anion-exchange chromatography system with pulsed amperometric detection (HPAEC-PAD) is recommended for the direct analysis of underivatized carbohydrates.

-

Column: A carbohydrate-specific anion-exchange column (e.g., Dionex CarboPac™ series).

-

Mobile Phase: A high pH mobile phase, typically a gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc), is used to ionize the hydroxyl groups of the sugars for separation. A typical starting condition is 10-18 mM NaOH.[12][13]

-

Detection: Pulsed amperometric detection with a gold working electrode is used for sensitive and specific detection of carbohydrates. A standard four-step potential waveform is applied.[13]

-

Quantification: Calibrate the system using external standards of D-mannosamine and other relevant amino sugars. The peak area is proportional to the concentration.

-

Protocol 2: GC-MS Analysis of Mannosamine with Derivatization

This protocol is based on established methods for the GC-MS analysis of sugars and amino sugars from biological samples.[14][15][16]

-

Sample Hydrolysis and Preparation:

-

Perform acid hydrolysis as described in Protocol 1.

-

After drying the hydrolysate, the sample is ready for derivatization.

-

-

Two-Step Derivatization:

-

Step 1: Methoximation:

-

To the dried sample, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

-

Vortex to dissolve the residue and incubate at 60°C for 45-90 minutes. This step converts the reducing end of the sugar to a more stable methoxime derivative, reducing the number of anomeric peaks.

-

-

Step 2: Silylation:

-

After cooling, add 80 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

-

Vortex and incubate at 70-80°C for 30-60 minutes. This step replaces the active hydrogens on hydroxyl and amino groups with trimethylsilyl (TMS) groups, making the molecule volatile for GC analysis.

-

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC):

-

Column: A mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

-

Injector: Splitless injection of 1 µL of the derivatized sample at an inlet temperature of 250-280°C.

-

Oven Program: A temperature gradient is used, for example, starting at 100°C and ramping up to 280-300°C.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron ionization (EI) at 70 eV.

-

Analysis Mode: Scan mode for identification of derivatives or selected ion monitoring (SIM) for targeted quantification.

-

-

Quantification: Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled mannosamine) for accurate quantification.

-

Signaling Pathways and Biological Roles

The most well-characterized role of this compound is as a precursor in the biosynthesis of sialic acids, specifically through its N-acetylated derivative, N-acetyl-D-mannosamine (ManNAc). Sialic acids are terminal monosaccharides on many glycoproteins and glycolipids and are critical for a wide range of cellular processes, including cell-cell recognition, cell adhesion, and signaling.[17][18]

Sialic Acid Biosynthesis Pathway

The biosynthesis of sialic acid begins with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to N-acetyl-D-mannosamine (ManNAc). This pathway is a key metabolic route for the production of sialic acids in mammalian cells.

Key Enzymes in the Pathway:

-

GNE: UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (a bifunctional enzyme).[18]

-

NANS: N-acetylneuraminate synthase.

-

NANP: N-acetylneuraminic acid phosphatase.

-

CMAS: CMP-N-acetylneuraminic acid synthetase.

Potential Direct Signaling Roles

Emerging evidence suggests that N-acetylmannosamine and its derivatives may have signaling roles independent of their function as sialic acid precursors. These N-acylmannosamines are being investigated as potential signaling molecules that can influence cellular processes like proliferation and differentiation, particularly in neuronal cells.[19][20]

Conclusion

This compound is a fundamentally important amino sugar with a widespread natural distribution and diverse biological roles. From its presence in the structural components of microbial cell walls to its critical role as a precursor in mammalian sialic acid biosynthesis, mannosamine is a key molecule in glycobiology. The detailed experimental protocols provided in this guide offer a starting point for researchers aiming to quantify and study this important monosaccharide. The ongoing research into its potential direct signaling roles suggests that our understanding of the full spectrum of its biological functions is still evolving, presenting exciting opportunities for future discoveries in both basic science and drug development.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. A Mannosyl Transferase Required for Lipopolysaccharide Inner Core Assembly in Rhizobium leguminosarum: Purification, substrate specificity, and expression in Salmonella waaC mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Cell wall glucomannoproteins of Saccharomyces cerevisiae mnn9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Architecture and Biosynthesis of the Saccharomyces cerevisiae Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A precursor to the beta-pyranosides of 3-amino-3,6-dideoxy-D-mannose (mycosamine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of 3‑Deoxy‑d-manno-oct-2-ulosonic Acid Derivatives to Perturb Escherichia coli Lipopolysaccharide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]

- 17. Yeast cell wall extracts from Saccharomyces cerevisiae varying in structure and composition differentially shape the innate immunity and mucosal tissue responses of the intestine of zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cell Wall Architecture in Yeast: New Structure and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 19. api.pageplace.de [api.pageplace.de]

- 20. Evaluation of N-Acetylmannosamine Administration to Restore Sialylation in GNE-Deficient Human Embryonal Kidney Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Acetyl-D-Mannosamine Metabolism in Mammalian Cells

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of N-acetyl-D-mannosamine (ManNAc) metabolism in mammalian cells, a critical pathway for the biosynthesis of sialic acids. Sialic acids are terminal monosaccharides on glycoproteins and glycolipids that mediate a wide array of cellular functions. This document details the core metabolic pathway, with a focus on the structure, function, and complex regulation of the key bifunctional enzyme, UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE). We present quantitative pharmacokinetic data for exogenous ManNAc, discuss the pathophysiology of GNE-related disorders such as GNE Myopathy, and explore the therapeutic applications of ManNAc. Furthermore, this guide includes detailed experimental protocols for GNE enzyme activity assays and metabolic labeling techniques, supplemented with workflow diagrams generated using Graphviz DOT language to facilitate research and development in this field.

Introduction

Alpha-D-Mannosamine is an amino sugar derivative of mannose. However, in the context of mammalian metabolism, its N-acetylated form, N-acetyl-D-mannosamine (ManNAc) , is the key biological precursor for the biosynthesis of sialic acids.[1][2] Sialic acids, with N-acetylneuraminic acid (Neu5Ac) being the most common form in humans, are negatively charged nine-carbon sugars.[3] They are typically found at the outermost ends of glycan chains on cellular glycoproteins and glycolipids.[1] This terminal position allows them to play crucial roles in a multitude of biological processes, including cell-cell adhesion, signal transduction, and immune responses.[4][5]

The biosynthesis of sialic acids is a highly regulated process, with the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE) acting as the rate-limiting catalyst.[1] Dysregulation of this pathway is associated with severe pathologies, most notably GNE myopathy (also known as Hereditary Inclusion Body Myopathy), a rare genetic disorder that causes progressive muscle weakness and atrophy.[6][7] Understanding the intricacies of ManNAc metabolism is therefore fundamental for developing therapeutics for these conditions. This guide serves as a technical resource, consolidating the core biochemistry, quantitative data, and key experimental methodologies relevant to the study of this vital metabolic pathway.

The Sialic Acid Biosynthesis Pathway

The de novo synthesis of sialic acid in mammalian cells is a multi-step enzymatic process that primarily occurs in the cytoplasm, with a key activation step in the nucleus.[8][9]

The pathway proceeds as follows:

-

Epimerization: The pathway begins with UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), a product of the hexosamine pathway. The UDP-GlcNAc 2-epimerase domain of the bifunctional GNE enzyme catalyzes the conversion of UDP-GlcNAc to ManNAc.[8][9] This is the first committed and rate-limiting step in the pathway.[1]

-

Phosphorylation: The N-acetylmannosamine kinase domain of GNE then phosphorylates ManNAc at the C-6 position, using ATP as the phosphate donor, to produce ManNAc-6-phosphate (ManNAc-6-P).[2][8]

-

Condensation: N-acetylneuraminic acid 9-phosphate synthase (NANS) catalyzes the condensation of ManNAc-6-P with phosphoenolpyruvate (PEP) to form N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P).[9][10]

-

Dephosphorylation: A specific phosphatase, Neu5Ac-9-P-phosphatase (NANP), removes the phosphate group from Neu5Ac-9-P to yield free N-acetylneuraminic acid (Neu5Ac) in the cytoplasm.[10]

-

Activation: For use in glycosylation, Neu5Ac is transported into the nucleus where CMP-sialic acid synthetase (CMAS) activates it by coupling it to cytidine triphosphate (CTP), forming the high-energy sugar donor CMP-N-acetylneuraminic acid (CMP-Neu5Ac).[9][11]

-

Transport and Transfer: CMP-Neu5Ac is then transported back into the cytoplasm and subsequently into the Golgi apparatus.[9][10] Within the Golgi, various sialyltransferases attach the sialic acid moiety to the terminal positions of glycan chains on newly synthesized proteins and lipids.[11]

References

- 1. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]

- 2. What is N-acetyl-D-mannosamine used for? [synapse.patsnap.com]

- 3. Sialic acid - Wikipedia [en.wikipedia.org]

- 4. Regulation and pathophysiological implications of UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) as the key enzyme of sialic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nodiseaseorphan.org [nodiseaseorphan.org]

- 7. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - Institut de Myologie [institut-myologie.org]

- 8. Figure 1. [The biosynthesis of sialic acid...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Sialic Acid [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Pivotal Role of α-D-Mannosamine in Glycoconjugate Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the function of α-D-mannosamine and its derivatives in the biosynthesis of glycoconjugates, with a primary focus on its central role as a precursor in the sialic acid biosynthetic pathway. Sialic acids are critical terminal monosaccharides on many cell surface and secreted glycoproteins and glycolipids, mediating a wide array of biological processes from cell-cell recognition to immune responses. Understanding and manipulating the metabolic flux of mannosamine through this pathway holds significant promise for therapeutic intervention and drug development. This document details the core metabolic pathway, presents quantitative data on substrate uptake and conversion, provides detailed experimental protocols for studying and engineering this pathway, and includes visualizations to facilitate a deeper understanding of the underlying molecular mechanisms.

Introduction: The Significance of Mannosamine in Glycobiology

Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a fundamental post-translational modification that profoundly influences the structure and function of a vast number of biological molecules. Among the diverse monosaccharides that constitute these complex glycans, sialic acids occupy a privileged position, typically found at the terminal, non-reducing end of glycan chains. Their negative charge and exposed location make them key players in a multitude of physiological and pathological processes.

The biosynthesis of sialic acids is intricately regulated, and at its heart lies the amino sugar N-acetyl-D-mannosamine (ManNAc) , a derivative of α-D-mannosamine. While α-D-mannosamine itself can be taken up by cells, it is its N-acetylated form that serves as the committed precursor for the de novo synthesis of sialic acids in vertebrates.[1][2] This guide will delve into the metabolic journey of mannosamine, from its entry into the cell to its incorporation into sialic acid-containing glycoconjugates, a process that is a focal point for research in cancer biology, immunology, and infectious disease.

Furthermore, the promiscuity of the enzymes in the sialic acid biosynthetic pathway allows for a powerful technique known as metabolic glycoengineering . By introducing synthetic N-acyl-modified mannosamine analogs into cells, researchers can remodel the cell surface with unnatural sialic acids, enabling the investigation of sialic acid function and the development of novel therapeutic and diagnostic strategies.[3][4]

The Core Metabolic Pathway: From Mannosamine to Sialylated Glycoconjugates

The biosynthesis of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans, from α-D-mannosamine involves a series of enzymatic steps primarily occurring in the cytoplasm and nucleus.

2.1. Cellular Uptake and Conversion to N-Acetyl-D-Mannosamine (ManNAc)

Non-acetylated D-mannosamine can be transported into cells and subsequently converted to N-acetyl-D-mannosamine-6-phosphate.[5] However, the more direct and primary precursor for the sialic acid pathway is exogenously supplied or endogenously generated N-acetyl-D-mannosamine (ManNAc). The cellular uptake of ManNAc is reported to be linear and non-saturable up to 20 mM.[6]

The endogenous synthesis of ManNAc is a critical regulatory step, catalyzed by the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE). GNE converts UDP-N-acetylglucosamine (UDP-GlcNAc) to ManNAc.[1][7]

2.2. The Sialic Acid Biosynthetic Pathway

Once ManNAc is available in the cytoplasm, it enters a multi-step enzymatic cascade:

-

Phosphorylation: ManNAc is phosphorylated by the kinase domain of GNE to produce N-acetyl-D-mannosamine-6-phosphate (ManNAc-6-P).[1]

-

Condensation: N-acetylneuraminate-9-phosphate synthase (NANS) catalyzes the condensation of ManNAc-6-P with phosphoenolpyruvate (PEP) to form N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P).[8]

-

Dephosphorylation: N-acetylneuraminate-9-phosphatase (NANP) removes the phosphate group to yield N-acetylneuraminic acid (Neu5Ac).[4]

-

Activation: In the nucleus, CMP-sialic acid synthetase (CMAS) activates Neu5Ac using cytidine triphosphate (CTP) to form the high-energy sugar nucleotide donor, CMP-N-acetylneuraminic acid (CMP-Neu5Ac).[9]

-

Translocation and Transfer: CMP-Neu5Ac is then transported into the Golgi apparatus, where various sialyltransferases (STs) transfer the sialic acid moiety to the terminal positions of N-glycans, O-glycans, and glycolipids.

This intricate pathway is tightly regulated, with CMP-Neu5Ac acting as a feedback inhibitor of the GNE epimerase activity.[10]

References

- 1. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]

- 2. What is N-acetyl-D-mannosamine used for? [synapse.patsnap.com]

- 3. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines [jove.com]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. Uptake of N-acetyl-D-mannosamine: an essential intermediate in polysialic acid biosynthesis by Escherichia coli K92 [pubmed.ncbi.nlm.nih.gov]

- 6. Population Pharmacokinetic Model of N-acetylmannosamine (ManNAc) and N-acetylneuraminic acid (Neu5Ac) in Subjects with GNE Myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Enzyme assay of sialic acid 9-phosphate synthase (SPS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Reassembled Biosynthetic Pathway for a Large-scale Synthesis of CMP-Neu5Ac - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Stereochemical Landscape of alpha-d-Mannosamine and Its Epimers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core stereochemistry of alpha-d-Mannosamine and its biologically significant epimers. A comprehensive understanding of the spatial arrangement of these amino sugars is critical for researchers in glycobiology, immunology, and drug development, as subtle changes in stereochemistry can profoundly impact biological activity and molecular recognition. This document provides a detailed overview of their structures, physicochemical properties, and involvement in key biological pathways, supplemented with experimental protocols and visual diagrams to facilitate a deeper understanding.

Introduction to the Stereochemistry of Amino Sugars

Amino sugars are carbohydrate derivatives where a hydroxyl group is replaced by an amino group. Their stereochemistry, defined by the spatial arrangement of substituents around chiral centers, dictates their three-dimensional shape and, consequently, their interaction with enzymes, receptors, and other biomolecules. Epimers are diastereomers that differ in the configuration at only one of several chiral centers. For hexopyranoses like mannosamine, epimerization at C-2 and C-4 gives rise to other common amino sugars.

This compound is a monosaccharide derivative of mannose. In its cyclic pyranose form, the alpha anomer is characterized by the hydroxyl group on the anomeric carbon (C-1) being in an axial position, below the plane of the ring.

Key Epimers of this compound

The most significant epimers of this compound in biological systems are alpha-d-Glucosamine (the C-2 epimer) and alpha-d-Galactosamine (the C-4 epimer of alpha-d-Glucosamine).

-

alpha-d-Glucosamine: As the C-2 epimer of this compound, the configuration at the second carbon atom is inverted. This seemingly minor change results in a different three-dimensional structure that is recognized by a distinct set of enzymes and binding proteins.

-

alpha-d-Galactosamine: While not a direct epimer of this compound, it is the C-4 epimer of alpha-d-Glucosamine. Understanding its relationship within this group of amino sugars is crucial for a complete picture of hexosamine stereochemistry.

The stereochemical relationships between these epimers are visualized in the diagram below.

Quantitative Data Presentation

The following tables summarize key physicochemical properties of this compound and its epimers. These values are critical for experimental design, including buffer preparation and analytical method development.

Table 1: Melting Points of Hydrochloride Salts

| Compound | Melting Point (°C) |

| D-Mannosamine HCl | 165-170 (dec.)[1] |

| D-Glucosamine HCl | 190-194 (dec.)[2][3] |

| D-Galactosamine HCl | ~182-185 (dec.)[4][5] |

Table 2: Acid Dissociation Constants (pKa)

The pKa values for the ammonium groups of the alpha and beta anomers in D₂O have been determined by ¹H NMR.

| Compound | Anomer | pKa |

| D-Mannosamine | α | 7.78 |

| β | 8.50 | |

| D-Glucosamine | α | 8.12 |

| β | 7.87 | |

| D-Galactosamine | α | 8.49 |

| β | 8.02 |

Table 3: Specific Optical Rotation

Specific rotation is a fundamental property of chiral molecules and is essential for their characterization.

| Compound | Specific Rotation [α]D | Conditions |

| This compound | Data not readily available | - |

| alpha-d-Glucosamine | +100° → +47.5° (mutarotation) | Water, 20°C |

| alpha-d-Galactosamine | +124° → +93° (mutarotation) | Water, 23°C |

Experimental Protocols

Synthesis: Alkaline Epimerization of N-Acetyl-D-glucosamine to N-Acetyl-D-mannosamine

This protocol describes a common method for the synthesis of N-Acetyl-D-mannosamine via the base-catalyzed epimerization of the more readily available N-Acetyl-D-glucosamine.

Principle: At a pH greater than 9, N-Acetyl-D-glucosamine undergoes epimerization at the C-2 position to form an equilibrium mixture containing N-Acetyl-D-mannosamine.

Materials:

-

N-Acetyl-D-glucosamine (GlcNAc)

-

Sodium hydroxide (NaOH) or other suitable base (e.g., triethylamine)

-

Deionized water

-

Ethanol

-

Hydrochloric acid (HCl) for neutralization

-

Reaction vessel with temperature control and stirring

-

pH meter

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Dissolve N-Acetyl-D-glucosamine in deionized water in the reaction vessel.

-

Adjust the pH of the solution to >9 using a solution of NaOH while stirring.

-

Heat the reaction mixture to a controlled temperature (e.g., 60-80°C) and maintain for a period of time (e.g., 2-4 hours) to allow for epimerization to reach equilibrium.

-

Monitor the reaction progress using a suitable analytical technique such as HPLC.

-

Once equilibrium is reached, cool the reaction mixture to room temperature.

-

Neutralize the solution with HCl.

-

Concentrate the solution under reduced pressure using a rotary evaporator.

-

Induce crystallization of the N-Acetyl-D-mannosamine by adding ethanol and cooling. The less soluble unreacted N-Acetyl-D-glucosamine may crystallize out first, allowing for its removal.

-

Collect the N-Acetyl-D-mannosamine crystals by filtration, wash with cold ethanol, and dry under vacuum.

Analysis: HPLC of Amino Sugars with Pre-column Derivatization

Due to the lack of a strong chromophore, amino sugars require derivatization for sensitive detection by UV or fluorescence HPLC. This protocol outlines a general procedure.

Principle: The primary amino group of the sugar reacts with a derivatizing agent to form a stable, detectable derivative. Common derivatizing agents include o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), or phenylisothiocyanate (PITC).

Materials:

-

Amino sugar standards (Mannosamine, Glucosamine, Galactosamine)

-

Sample containing amino sugars

-

Derivatizing agent solution (e.g., OPA in the presence of a thiol)

-

Borate buffer

-

HPLC system with a C18 column and a fluorescence or UV detector

-

Mobile phase A: Aqueous buffer (e.g., sodium acetate)

-

Mobile phase B: Acetonitrile or methanol

Procedure:

-

Sample Preparation: If the amino sugars are part of a larger molecule (e.g., glycoprotein), perform acid hydrolysis to release the monosaccharides. Neutralize and dry the sample.

-

Derivatization:

-

Reconstitute the dried sample or standard in borate buffer.

-

Add the derivatizing agent solution.

-

Allow the reaction to proceed for a short, defined time at room temperature. The reaction is often rapid.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the C18 column.

-

Elute the derivatives using a gradient of mobile phase A and B.

-

Detect the derivatives at the appropriate wavelength for the chosen derivatizing agent (e.g., excitation at 340 nm and emission at 455 nm for OPA derivatives).

-

-

Quantification:

-

Generate a standard curve using the derivatized amino sugar standards.

-

Determine the concentration of amino sugars in the sample by comparing their peak areas to the standard curve.

-

The following diagram illustrates a typical workflow for the HPLC analysis of amino sugars.

References

- 1. Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specific rotation - Wikipedia [en.wikipedia.org]

- 3. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 4. This compound | 58381-21-8 | Benchchem [benchchem.com]

- 5. The specific optical rotations of pure a- and b-D-mannopyranose are + 29.3° and -17.0, respectively. When either form is dissolved in water, specific optical rotation of the equilibrium mixture is found to be + 14.2°. Calculate the percentage of a anomer at equilibrium. [allen.in]

An In-depth Technical Guide to α-D-Mannosamine vs. N-acetyl-D-mannosamine in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of alpha-d-Mannosamine (ManN) and N-acetyl-d-mannosamine (ManNAc) in biological systems. While both are amino sugars derived from mannose, their distinct chemical structures—primarily the presence or absence of an N-acetyl group—dictate significantly different metabolic fates and biological activities. N-acetyl-d-mannosamine is a well-established, direct precursor in the sialic acid biosynthetic pathway, playing a crucial role in the glycosylation of proteins and lipids. Its therapeutic potential, particularly in disorders of glycosylation like GNE myopathy, is a key area of research. In contrast, the biological roles of this compound are less defined. Evidence suggests it can be metabolized, potentially entering the sialic acid pathway after N-acetylation, but it also exhibits distinct biological effects, including cytotoxicity, that are not observed with its N-acetylated counterpart. This guide delves into their respective metabolic pathways, cellular uptake mechanisms, and known biological impacts, supported by quantitative data, experimental methodologies, and pathway visualizations to aid researchers and drug development professionals.

Introduction

Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a critical post-translational modification that influences a vast array of biological processes, including cell-cell recognition, signaling, and immune responses. The terminal monosaccharides of these glycan chains, particularly sialic acids, play a pivotal role in mediating these functions. The biosynthesis of sialic acids is a complex process, with N-acetyl-d-mannosamine (ManNAc) being a key committed precursor.[1] Its unacetylated form, this compound (ManN), also exists in biological systems, but its metabolic fate and functional significance are not as well understood. This guide aims to provide a detailed technical comparison of these two molecules to elucidate their distinct roles and potential for therapeutic intervention.

N-acetyl-D-mannosamine (ManNAc): The Committed Precursor to Sialic Acid

N-acetyl-d-mannosamine is a neutral and stable hexosamine monosaccharide that serves as the first committed biological precursor for the synthesis of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans.[1][2]

The Sialic Acid Biosynthetic Pathway (GNE Pathway)

The biosynthesis of sialic acid from ManNAc is a well-characterized metabolic pathway initiated in the cytoplasm.[2] The central enzyme in this pathway is the bifunctional UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE).

-

Epimerization: The GNE enzyme first catalyzes the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to ManNAc. This is the rate-limiting step in sialic acid biosynthesis.[2]

-

Phosphorylation: The kinase domain of GNE then phosphorylates ManNAc at the C-6 position to form ManNAc-6-phosphate.[2]

-

Condensation and Dephosphorylation: ManNAc-6-phosphate is subsequently condensed with phosphoenolpyruvate (PEP) to yield N-acetylneuraminic acid-9-phosphate (Neu5Ac-9-P), which is then dephosphorylated to Neu5Ac.[3]

-

Activation and Transfer: Finally, Neu5Ac is activated to CMP-sialic acid in the nucleus, which serves as the donor substrate for sialyltransferases in the Golgi apparatus to sialylate glycoconjugates.[2]

Cellular Uptake and Therapeutic Applications

ManNAc can be taken up by cells, bypassing the initial epimerization step of the GNE pathway, and directly enter the sialic acid biosynthesis cascade. This property forms the basis of its therapeutic use in conditions characterized by impaired sialic acid production, such as GNE myopathy (also known as Hereditary Inclusion Body Myopathy).[3] Oral supplementation with ManNAc has been shown to increase sialylation in preclinical models and is under clinical investigation.[4]

This compound (ManN): A Molecule with Diverse Biological Activities

In contrast to ManNAc, the biological roles of this compound are less clearly defined. The absence of the N-acetyl group allows for different interactions and metabolic fates.

Metabolism and Potential Entry into Sialic Acid Biosynthesis

While not a direct precursor, there is evidence that D-mannosamine can be metabolized and contribute to sialic acid synthesis. Studies in bovine thyroid gland slices have shown that D-mannosamine can be converted to N-acetylmannosamine-6-phosphate and subsequently incorporated into thyroglobulin as sialic acid. This suggests the presence of enzymes capable of N-acetylating mannosamine and then phosphorylating it.

Distinct Biological Effects: Cytotoxicity

A key differentiator between ManN and ManNAc is their cytotoxic potential. Studies have shown that D-mannosamine, in combination with unsaturated fatty acids like oleate or linoleate, exhibits significant cytotoxic effects on human leukemia T-cell lines.[1] In contrast, N-acetylmannosamine, N-acetylglucosamine, and mannose showed little to no cytotoxic effect under the same conditions.[1] This suggests that the free amino group of mannosamine is crucial for this synergistic cytotoxicity. The proposed mechanism involves an increase in the lipid fluidity of the cancer cell membrane.[1]

Quantitative Data Summary

Direct comparative quantitative data for this compound and N-acetyl-d-mannosamine are limited. However, available kinetic data for enzymes involved in their metabolism provide some insights.

| Parameter | N-acetyl-D-mannosamine (ManNAc) | This compound (ManN) | Enzyme | Organism/Tissue | Reference |

| Km | 0.95 mM | Not Reported | N-acetyl-D-glucosamine kinase | Rat Liver | [5] |

| Km | 1.0 mM | Not Reported | N-acetyl-D-glucosamine kinase | Rat Kidney | [5] |

| Cytotoxicity (with oleate) | Little to no effect | Synergistic cytotoxic effect | - | Human Leukemia T-cell lines | [1] |

Experimental Protocols

Assay for Sialic Acid Quantitation

This protocol provides a general method for quantifying total sialic acid content, which can be adapted to compare the efficiency of ManN and ManNAc as sialic acid precursors.

Objective: To quantify the amount of sialic acid produced by cells cultured with either ManN or ManNAc.

Materials:

-

Cell culture medium

-

This compound (ManN) and N-acetyl-d-mannosamine (ManNAc)

-

2M Acetic Acid

-

1,2-diamino-4,5-methylenedioxybenzene (DMB) reagent

-

HPLC system with a C18 column and fluorescence detector

Workflow:

Procedure:

-

Cell Culture: Culture cells in appropriate media supplemented with varying concentrations of either ManN or ManNAc for a defined period (e.g., 24-72 hours). Include a control group with no supplementation.

-

Sialic Acid Release: Harvest the cells and wash with PBS. Resuspend the cell pellet in 2M acetic acid and incubate at 80°C for 2 hours to release sialic acids.[6]

-

DMB Labeling: Lyophilize the samples. Reconstitute in DMB labeling solution (containing DMB, β-mercaptoethanol, and sodium hydrosulfite in acetic acid) and incubate at 50°C for 3 hours in the dark.[6]

-

HPLC Analysis: Analyze the labeled samples by reverse-phase HPLC with fluorescence detection. Quantify the amount of sialic acid by comparing the peak areas to a standard curve of known sialic acid concentrations.[6]

Cellular Uptake Assay

This protocol outlines a method to compare the cellular uptake of ManN and ManNAc using a competitive inhibition assay with a fluorescently labeled sugar analog.

Objective: To compare the cellular uptake efficiency of ManN and ManNAc.

Materials:

-

Fluorescently labeled mannose analog (e.g., 2-NBDG)

-

This compound (ManN) and N-acetyl-d-mannosamine (ManNAc)

-

Cell line of interest

-

Flow cytometer

Workflow:

Procedure:

-

Cell Preparation: Seed cells in a multi-well plate and allow them to adhere.

-

Competitive Inhibition: Pre-incubate the cells with increasing concentrations of unlabeled ManN or ManNAc for a short period.

-

Fluorescent Labeling: Add a fixed concentration of a fluorescent mannose analog (e.g., 2-NBDG) to each well and incubate for a defined time to allow for cellular uptake.

-

Analysis: Wash the cells to remove excess fluorescent probe. Harvest the cells and analyze the mean fluorescence intensity using a flow cytometer. A decrease in fluorescence intensity compared to the control (no unlabeled sugar) indicates competitive inhibition of uptake.

Conclusion

This compound and N-acetyl-d-mannosamine, while structurally similar, exhibit distinct metabolic fates and biological activities. ManNAc is a cornerstone of sialic acid biosynthesis, with established roles in glycosylation and clear therapeutic potential. The biological significance of this compound is more multifaceted and less understood. While it can potentially be shunted into the sialic acid pathway following N-acetylation, it also possesses unique biological activities, such as synergistic cytotoxicity, that are absent in its N-acetylated form. This distinction highlights the critical role of the N-acetyl group in determining the biological function of these amino sugars. Further research is warranted to fully elucidate the metabolic pathways and signaling cascades involving this compound to better understand its physiological roles and explore its potential as a therapeutic agent, particularly in oncology. This guide provides a foundational understanding for researchers and drug developers to navigate the complexities of these two important molecules.

References

- 1. Antitumor activity of D-mannosamine in vitro: cytotoxic effect produced by mannosamine in combination with free fatty acids on human leukemia T-cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural cytotoxic cells against solid tumors in mice: blocking of cytotoxicity by D-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Impact of food on the oral absorption of N-acetyl-D-mannosamine (ManNAc) in healthy adult males and females - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The N-Acetyl-d-Glucosamine Kinase of Escherichia coli and Its Role in Murein Recycling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantifying the Efficiency of N-Phenyl-D-mannosamine to Metabolically Engineer Sialic Acid on Cancer Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Toxic and Cytotoxic Effects of alpha-d-Mannosamine on Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide on the cytotoxic and other cellular effects of alpha-d-Mannosamine. It consolidates available data, outlines experimental methodologies, and visualizes relevant biological pathways to support further research and development.

Introduction

This compound (2-amino-2-deoxy-D-mannose) is an amino sugar that plays a role in various cellular processes, primarily through its influence on glycosylation pathways. While structurally similar to D-mannose, the presence of an amino group at the C-2 position confers distinct biological activities. This guide synthesizes the current understanding of this compound's effects on cell lines, with a particular focus on its toxic and cytotoxic properties. The information presented is intended to provide a comprehensive resource for researchers investigating its potential as a therapeutic agent or as a tool for studying cellular biology.

Quantitative Data Summary

The cytotoxic effects of this compound and its derivatives have been evaluated in several studies. The following table summarizes the key quantitative findings. It is important to note that in some cases, cytotoxicity is observed when this compound is used in combination with other agents.

| Compound/Agent | Cell Line(s) | Effect | Quantitative Data | Citation |

| D-Mannosamine in combination with unsaturated fatty acids (oleate or linoleate) | Human malignant T-lymphoid cell lines (e.g., MOLT-4) | Synergistic Cytotoxicity | Specific IC50 values not provided, but described as a "striking cytotoxic effect" compared to either agent alone. | [1] |

| α-configured 2-NH2-Man-based glycerolipid (a derivative of D-Mannosamine) | Breast (BT-474, JIMT-1, BT-549), Pancreas (MiaPaCa2), and Prostate (DU145, PC3) cancer cell lines | Cytotoxicity | CC50 > 30 μM | [2] |

| N-acetyl-D-mannosamine analogues (1,3,4,6-tetra-O-acetyl and 1,3,6-tri-O-acetyl-4-O-mesyl analogues) | Friend erythroleukemia cells | Inhibition of cellular replication | 10-fold and 42-fold more active, respectively, than 2-acetamido-1,3,6-tri-O-acetyl-2-deoxy-alpha-D-mannopyranose. | [3] |

| Ac4ManNAc (an analog of N-acetyl-D-mannosamine) | A549 cells | Decreased sialic acid synthesis at high concentrations due to cytotoxicity. | Decreased synthesis observed at concentrations >1,000 μM. | [4] |

Key Mechanisms of Action and Cellular Effects

This compound exerts its effects on cells through several mechanisms, which can lead to either cytotoxic or, paradoxically, pro-survival outcomes depending on the cellular context and the presence of other molecules.

Inhibition of Glycosylphosphatidylinositol (GPI) Anchor Incorporation

One of the primary mechanisms of action for D-mannosamine is the inhibition of the incorporation of glycosylphosphatidylinositol (GPI) anchors into proteins.[5][6][7] This leads to a reduction in the surface expression of GPI-anchored proteins.[5][6][7] In polarized MDCK cells, this inhibition caused an apical GPI-anchored protein to be secreted in a non-polarized manner.[5][7] This suggests that D-mannosamine can deplete transfer-competent GPI-precursor lipids.[5][7]

Synergistic Cytotoxicity with Unsaturated Fatty Acids

A significant cytotoxic effect is observed when D-mannosamine is combined with unsaturated fatty acids, such as oleate or linoleate, particularly in human leukemia T-cell lines.[1] This synergistic effect is not observed with saturated fatty acids. The proposed mechanism involves an increase in the lipid fluidity of the cell surface membrane, which is exacerbated by the combination of D-mannosamine and an unsaturated fatty acid.[1]

Pro-Angiogenic Effects in Endothelial Cells

In contrast to its cytotoxic potential, D-mannosamine has been shown to act as a mitogen and survival factor for bovine and human microvascular endothelial cells.[8] This pro-angiogenic effect is additive with VEGF. The mechanism involves the inhibition of protein glycosylation, which leads to ER stress and activation of the unfolded protein response (UPR) and JNK signaling pathways.[8] This ultimately promotes endothelial cell proliferation and angiogenesis.[8]

Experimental Protocols

Detailed experimental protocols for assessing the cytotoxicity of this compound are not extensively published. However, based on the available literature, a general workflow can be outlined.

General Cytotoxicity Assay Protocol

This protocol provides a general framework for assessing the cytotoxic effects of this compound on a given cell line.

Materials:

-

Selected cell line

-

Appropriate cell culture medium and supplements

-

This compound

-

96-well cell culture plates

-

Cytotoxicity detection kit (e.g., MTT, XTT, LDH)

-

Microplate reader

Procedure:

-

Cell Seeding: Culture the chosen cell line to ~80% confluency. Trypsinize, count, and seed the cells into 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Perform serial dilutions in a cell culture medium to achieve the desired final concentrations.

-

Treatment: Remove the old medium from the cell plates and add the medium containing different concentrations of this compound. Include wells with medium only (blank), cells with vehicle control, and a positive control for cytotoxicity.

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: After incubation, perform a cell viability assay according to the manufacturer's instructions. For an MTT assay, this typically involves adding the MTT reagent, incubating for a few hours, and then solubilizing the formazan crystals.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. If a dose-dependent effect is observed, an IC50 value can be calculated.

Protocol for Assessing Synergistic Cytotoxicity with Fatty Acids

This protocol is adapted from the study by Onoda et al. (1985) and is designed to evaluate the combined cytotoxic effect of D-mannosamine and unsaturated fatty acids.[1]

Cell Line: Human leukemia T-cell lines (e.g., MOLT-4).

Reagents:

-

D-Mannosamine

-

Unsaturated fatty acid (e.g., sodium oleate or linoleate)

-

Saturated fatty acid (e.g., sodium palmitate or stearate) as a negative control.

Procedure:

-

Follow the general cytotoxicity assay protocol for cell seeding.

-

Prepare solutions of D-mannosamine and fatty acids.

-

Treat cells with:

-

D-mannosamine alone

-

Unsaturated fatty acid alone

-

D-mannosamine in combination with the unsaturated fatty acid

-

Saturated fatty acid alone

-

D-mannosamine in combination with the saturated fatty acid

-

Vehicle control

-

-

Incubate for the desired time period.

-

Assess cell viability using a suitable method, such as trypan blue exclusion or a metabolic assay.

-

Analyze the data to determine if there is a synergistic cytotoxic effect between D-mannosamine and the unsaturated fatty acid.

Conclusion

The cytotoxic effects of this compound are highly context-dependent. While it exhibits limited direct cytotoxicity against a range of cancer cell lines, its combination with unsaturated fatty acids leads to significant synergistic cytotoxicity in leukemia T-cells. Conversely, in endothelial cells, it promotes proliferation and angiogenesis through the induction of ER stress. These divergent effects highlight the importance of understanding the specific cellular environment and signaling pathways when evaluating the therapeutic potential of this compound and its derivatives. Further research is warranted to elucidate the precise molecular mechanisms underlying these varied cellular responses and to explore their potential therapeutic applications.

References

- 1. Antitumor activity of D-mannosamine in vitro: cytotoxic effect produced by mannosamine in combination with free fatty acids on human leukemia T-cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic properties of D-gluco-, D-galacto- and D-manno-configured 2-amino-2-deoxy-glycerolipids against epithelial cancer cell lines and BT-474 breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-acetyl-D-mannosamine analogues as potential inhibitors of sialic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic Monosaccharides Altered Cell Responses to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mannosamine, a novel inhibitor of glycosylphosphatidylinositol incorporation into proteins - PubMed [pubmed.ncbi.nlm.nih.gov]